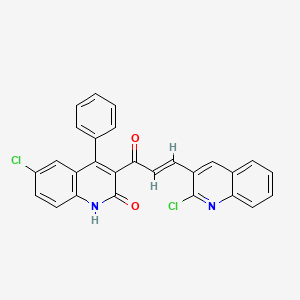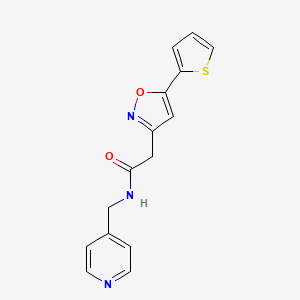
3-(2-chlorophenyl)-5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups and rings, including a chlorophenyl group, a methyl group, a phenyl group, a thiadiazolyl group, an oxazole group, and a carboxamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the thiadiazole ring could be formed through the reaction of a thiosemicarbazide with a suitable electrophile .Molecular Structure Analysis
The molecule contains several heterocyclic rings, which are rings that contain atoms of at least two different elements. These include a thiadiazole ring, which contains two nitrogen atoms and one sulfur atom, and an oxazole ring, which contains one oxygen atom and one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the carboxamide group could potentially undergo hydrolysis, and the chlorophenyl group could potentially undergo nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and thiadiazole groups could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .Aplicaciones Científicas De Investigación
Biological Activities
Antibacterial and Antifungal Properties: Schiff bases, including this compound, have demonstrated antibacterial and antifungal activities. They inhibit the growth of pathogenic microorganisms, making them potential candidates for drug development .
Antioxidant Effects: The compound’s antioxidant properties are crucial in protecting cells from oxidative stress. It scavenges free radicals, reducing cellular damage and potentially contributing to disease prevention.
Cytotoxicity: Researchers have investigated its cytotoxic effects against cancer cells. Understanding its impact on cell viability is essential for potential cancer therapies.
Interaction with Single-Stranded DNA: The compound interacts with single-stranded DNA, which could have implications in gene regulation and drug design. Investigating its binding affinity and specificity is crucial .
Corrosion Inhibition
Protecting Metals in Aggressive Environments: Schiff bases are explored as organic inhibitors for metal corrosion. In corrosive environments, they form protective layers on metal surfaces, preventing degradation. The compound’s chemical structure plays a vital role in its effectiveness as a corrosion inhibitor .
Materials Science and Engineering
Coordination Chemistry: Due to their ease of preparation and tunability, Schiff bases readily form stable complexes with metal ions. These complexes find applications in materials science, catalysis, and electrochemical sensing .
Organic Photovoltaic Materials: Schiff bases can be incorporated into organic photovoltaic devices. Their electronic properties make them promising candidates for improving solar cell efficiency.
Biomedical Research
Receptor for AGE (RAGE) Inhibition: A related compound inhibited the expression of RAGE (receptor for advanced glycation end products) in cells. RAGE is implicated in neurodegenerative diseases, and inhibiting it may have therapeutic potential .
Al Zoubi, W., Mohamed, S. G., Al-Hamdani, A. A. S., Mahendradhanya, A. P., & Ko, Y. G. (2018). Acyclic and cyclic imines and their metal complexes: recent progress in biomaterials and corrosion applications. RSC Advances, 8, 23294-23318. Link MDPI. (2020). Design and Synthesis of New Benzo[d]thiazole Derivatives as Potential Anti-Alzheimer Agents. Molecules, 25(22), 5391. Link
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2S/c1-11-15(16(24-26-11)13-9-5-6-10-14(13)20)17(25)21-19-23-22-18(27-19)12-7-3-2-4-8-12/h2-10H,1H3,(H,21,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZRTEIKWQSISK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



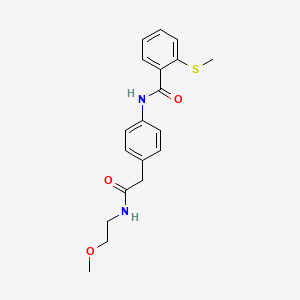
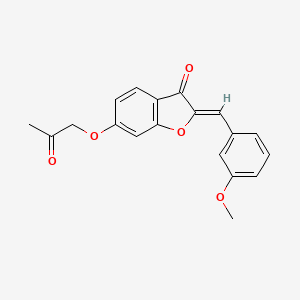
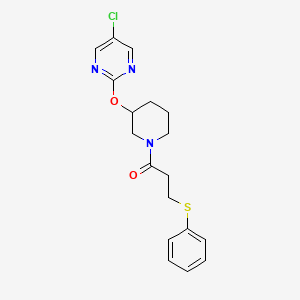
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide](/img/structure/B2418698.png)

![1-methyl-9-phenethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-quinone](/img/structure/B2418705.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2418706.png)

![4-acetamido-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2418710.png)
